An In-depth Technical Guide to 12-Methylpentacosanoyl-CoA: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 12-Methylpentacosanoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 12-Methylpentacosanoyl-CoA, a complex long-chain branched fatty acyl-CoA. Given the limited direct research on this specific molecule, this guide synthesizes information from closely related very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to present a thorough understanding of its structure, physicochemical properties, and probable biological roles. This document is intended to serve as a foundational resource for researchers in lipidomics, metabolic disorders, and drug development.
Molecular Structure and Physicochemical Properties
12-Methylpentacosanoyl-CoA is the coenzyme A thioester of 12-methylpentacosanoic acid. It is characterized by a long 26-carbon acyl chain with a methyl branch at the 12th carbon position.
Chemical Structure:
While a crystal structure of 12-Methylpentacosanoyl-CoA is not publicly available, its 2D structure can be confidently represented based on its constituent parts: the 12-methylpentacosanoic acid and coenzyme A.
Physicochemical Data:
| Property | Inferred Value/Characteristic | Notes |
| Molecular Formula | C47H86N7O17P3S | Based on chemical structure. |
| Molecular Weight | 1146.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white or off-white solid | Common for long-chain acyl-CoAs. |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and chloroform. | The long hydrocarbon tail imparts hydrophobicity. |
| Melting Point | Expected to be high for a lipid of its size. | Long, saturated acyl chains lead to higher melting points. |
| Boiling Point | Not applicable; likely to decompose at high temperatures. | |
| Stability | Sensitive to heat, pH extremes, and oxidation. Should be stored at low temperatures (-20°C or below) under an inert atmosphere. | The thioester bond is susceptible to hydrolysis. |
Probable Biosynthesis and Metabolism
The synthesis and metabolism of 12-Methylpentacosanoyl-CoA are not explicitly detailed in published literature. However, the pathways for very-long-chain and branched-chain fatty acids are well-established and provide a strong model for its biochemical fate.
Biosynthesis
The biosynthesis of 12-Methylpentacosanoyl-CoA likely involves two key stages: the synthesis of its precursor fatty acid, 12-methylpentacosanoic acid, followed by its activation to a CoA thioester.
The formation of the branched very-long-chain fatty acid likely occurs through the fatty acid elongation system in the endoplasmic reticulum.[1] This multi-enzyme complex extends shorter fatty acid precursors by adding two-carbon units from malonyl-CoA.[1] The introduction of the methyl branch may occur via the incorporation of a branched-chain amino acid-derived primer, such as isobutyryl-CoA or 2-methylbutyryl-CoA, during the initial stages of fatty acid synthesis.
Once synthesized, 12-methylpentacosanoic acid is activated to 12-Methylpentacosanoyl-CoA by a family of enzymes known as acyl-CoA synthetases (ACSs). This reaction is ATP-dependent.
Catabolism
The breakdown of very-long-chain and branched-chain fatty acids primarily occurs in peroxisomes.[1] Therefore, it is highly probable that 12-Methylpentacosanoyl-CoA is a substrate for peroxisomal β-oxidation. This process shortens the fatty acyl chain, and the resulting products can then be further metabolized in the mitochondria.
Biological Significance and Signaling Pathways
While the specific functions of 12-Methylpentacosanoyl-CoA are yet to be elucidated, a significant body of research points to the role of very-long-chain and branched-chain fatty acyl-CoAs as signaling molecules, particularly as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[2][3][4]
PPARα Activation
PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.[2][3][4] Upon activation by a ligand, such as a fatty acyl-CoA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.
The activation of PPARα by ligands like 12-Methylpentacosanoyl-CoA is expected to upregulate the expression of genes involved in fatty acid transport and oxidation, thereby promoting the catabolism of lipids.
Experimental Protocols
The following are generalized protocols for the synthesis, purification, and analysis of long-chain branched fatty acyl-CoAs, which can be adapted for 12-Methylpentacosanoyl-CoA.
Synthesis of 12-Methylpentacosanoyl-CoA
This protocol is adapted from a general method for the synthesis of fatty acyl-CoAs.
Materials:
-
12-methylpentacosanoic acid
-
Coenzyme A, trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (5%)
-
Brine
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve 12-methylpentacosanoic acid and N-hydroxysuccinimide in anhydrous DMF.
-
Add DCC to the solution and stir at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the NHS-ester of the fatty acid by adding cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
-
Thioesterification:
-
Dissolve the NHS-ester of 12-methylpentacosanoic acid in a minimal amount of DMF.
-
In a separate flask, dissolve coenzyme A trilithium salt in a 5% sodium bicarbonate solution.
-
Slowly add the NHS-ester solution to the coenzyme A solution with stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Purification:
-
The crude product can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Purification by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase:
-
Solvent A: 100 mM potassium phosphate (B84403) buffer, pH 5.5
-
Solvent B: Acetonitrile
Gradient:
-
A linear gradient from 20% to 100% Solvent B over 40 minutes.
Detection:
-
UV absorbance at 260 nm (for the adenine (B156593) moiety of coenzyme A).
Procedure:
-
Dissolve the crude 12-Methylpentacosanoyl-CoA in a small volume of the initial mobile phase.
-
Inject the sample onto the HPLC column.
-
Collect fractions corresponding to the major peak detected at 260 nm.
-
Combine the pure fractions and lyophilize to obtain the final product.
Analysis by Mass Spectrometry
Instrumentation:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
LC Conditions:
-
Use the same HPLC conditions as described for purification.
MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Full scan and product ion scan (for structural confirmation).
-
Precursor Ion (for MS/MS): m/z corresponding to [M+H]+ of 12-Methylpentacosanoyl-CoA.
-
Characteristic Fragment Ions: Look for fragments corresponding to the coenzyme A moiety and the fatty acyl chain.
Conclusion and Future Directions
12-Methylpentacosanoyl-CoA represents a fascinating yet understudied molecule at the intersection of lipid metabolism and cellular signaling. Based on the current understanding of related compounds, it is likely a key player in metabolic regulation through its interaction with nuclear receptors like PPARα. Its unique branched structure may confer specific properties and biological activities that warrant further investigation.
Future research should focus on:
-
The definitive synthesis and characterization of 12-Methylpentacosanoyl-CoA to establish its precise physicochemical properties.
-
In vitro and in vivo studies to confirm its role as a PPARα ligand and to identify other potential protein targets.
-
Exploration of its role in metabolic diseases, such as diabetes and non-alcoholic fatty liver disease, to assess its potential as a biomarker or therapeutic target.
-
Development of specific analytical methods for its detection and quantification in biological samples.
This guide provides a solid framework for initiating research into this promising area of lipid biology and its implications for human health and drug discovery.
References
- 1. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
